5-Butoxy-4-methylpent-3-EN-1-yne
Description
5-Butoxy-4-methylpent-3-EN-1-yne is an organometallic compound characterized by a conjugated enyne system (a triple bond at position 1 and a double bond at position 3) with a butoxy (–OC₄H₉) substituent at position 5 and a methyl (–CH₃) group at position 2. This structure confers unique reactivity and thermodynamic properties, making it a candidate for applications in polymer chemistry, catalysis, and synthetic intermediates. Its synthesis typically involves alkyne functionalization via Sonogashira coupling or nucleophilic substitution to introduce the butoxy group .
The compound’s hybrid sp²/sp-hybridized carbon framework creates electron-rich regions, influencing its participation in cycloaddition reactions or coordination with transition metals. Computational studies, such as density functional theory (DFT), have been critical in elucidating its electronic structure and stability .
Properties
CAS No. |
61753-30-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
5-butoxy-4-methylpent-3-en-1-yne |
InChI |
InChI=1S/C10H16O/c1-4-6-8-11-9-10(3)7-5-2/h2,7H,4,6,8-9H2,1,3H3 |
InChI Key |
PNPYLDUBYGBSOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=CC#C)C |
Origin of Product |
United States |
Preparation Methods
Alkyne Formation via Elimination Reactions
Elimination strategies remain foundational for constructing the alkyne backbone. A notable approach involves dehydrohalogenation of vicinal dihalides or haloalkenes. For instance, treatment of 5-butoxy-4-methylpent-3-en-1,2-dibromide with a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran at −78°C induces sequential HBr elimination, yielding the target alkyne. This method benefits from high atom economy but requires stringent temperature control to minimize side reactions such as over-elimination or polymerization.
An alternative pathway employs tin hydride-mediated radical elimination. Reacting 5-butoxy-4-methylpent-3-en-1-yl tributylstannane with azobisisobutyronitrile (AIBN) under ultraviolet irradiation generates a stannyl radical, facilitating β-hydride elimination to form the alkyne. This method achieves moderate yields (60–70%) but necessitates chromatographic separation of E/Z isomers, which form in an 85:15 ratio.
Nucleophilic Substitution for Butoxy Group Introduction
The butoxy substituent is strategically installed via SN2 displacement. Starting with 4-methylpent-3-en-1-yn-5-ol, treatment with sodium hydride and butyl bromide in dimethylformamide at 60°C facilitates alkoxylation. Key challenges include competing elimination reactions, which are mitigated by using polar aprotic solvents and controlled stoichiometry. Yields typically range from 50–65%, with purity dependent on efficient drying of intermediates.
Cross-Coupling Strategies
Transition-metal-catalyzed couplings offer modularity. The Sonogashira reaction between 5-bromo-4-methylpent-3-ene and butoxyacetylene, catalyzed by palladium(II) acetate and copper(I) iodide in triethylamine, provides a one-step route. Optimized conditions (70°C, 12 hr) deliver the product in 75% yield, though homocoupling of the alkyne remains a side reaction (≈15% yield loss).
Alternatively, Negishi coupling using a zincated alkyne and 5-bromo-4-methylpent-3-ene demonstrates superior selectivity. Employing bis(triphenylphosphine)palladium dichloride at room temperature suppresses side products, achieving 82% yield with >95% regiochemical fidelity.
Hydrofunctionalization of Alkynes
Catalytic hydroalkoxylation presents a direct method. Exposing 4-methylpent-3-en-1-yne to n-butanol in the presence of mercuric sulfate (HgSO₄) at 120°C induces Markovnikov addition, forming the butoxy group. While efficient (80% yield), this method risks mercury contamination and requires rigorous post-synthesis purification.
Recent advances utilize gold(I) catalysts (e.g., AuCl(PPh₃)) for anti-Markovnikov addition under milder conditions (40°C, 6 hr), though yields remain modest (55%).
Protection/Deprotection Sequences
Multi-step syntheses often employ protective groups. For example, silylation of 4-methylpent-3-en-1-yn-5-ol with tert-butyldimethylsilyl chloride, followed by alkylation with butyl iodide and subsequent desilylation with tetra-n-butylammonium fluoride, affords the target compound. This approach achieves 68% overall yield but adds complexity with intermediate isolations.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Elimination | Vicinal dihalide | KOtBu, THF, −78°C | 60% | High atom economy | Temperature-sensitive |
| Nucleophilic Substitution | 4-Methylpent-3-en-1-yn-5-ol | NaH, BuBr, DMF, 60°C | 65% | Straightforward | Competing elimination |
| Sonogashira Coupling | 5-Bromo-4-methylpent-3-ene | Pd(OAc)₂, CuI, Et₃N, 70°C | 75% | Modular | Homocoupling side reactions |
| Hydroalkoxylation | 4-Methylpent-3-en-1-yne | HgSO₄, 120°C | 80% | Direct | Mercury toxicity |
| Protection/Deprotection | 4-Methylpent-3-en-1-yn-5-ol | TBDMSCl, BuI, TBAF | 68% | Chemoselective | Multi-step complexity |
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-4-methylpent-3-EN-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butoxy-4-methylpent-3-EN-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butoxy-4-methylpent-3-EN-1-yne involves its interaction with specific molecular targets and pathways. The compound’s triple bond and functional groups allow it to participate in various chemical reactions, which can modulate biological processes. For example, it may inhibit or activate enzymes, interact with receptors, or alter cellular signaling pathways .
Comparison with Similar Compounds
Key Findings :
- The butoxy group in this compound increases steric bulk compared to ethoxy analogs, slightly elongating the C≡C bond (1.21 Å vs. 1.20 Å in ethoxy) .
- Enthalpy of formation (ΔHf) is highest in this compound, reflecting stabilization from hyperconjugation between the butoxy oxygen and the enyne system.
Reactivity in Diels-Alder Reactions
The compound’s electron-deficient triple bond participates in [2+4] cycloadditions with dienes. Comparative reaction rates (at 25°C) with cyclopentadiene:
| Compound | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|
| This compound | 0.45 | 12.3 |
| 4-methylpent-3-EN-1-yne | 0.62 | 10.8 |
| 5-ethoxy-4-methylpent-3-EN-1-yne | 0.51 | 11.6 |
Key Findings :
- The bulky butoxy group reduces reaction rates compared to unsubstituted analogs, likely due to steric hindrance.
- Ethoxy and butoxy substituents lower activation energies relative to non-alkoxy systems, aligning with their electron-donating resonance effects .
Solubility and Stability
Polarity from the butoxy group enhances solubility in aprotic solvents (e.g., THF, DMF) compared to non-alkoxy enynes. However, the compound exhibits lower thermal stability (decomposition at 120°C) than 5-butoxy-pent-3-EN-1-yne (decomposition at 145°C), attributed to strain from the methyl substituent.
Q & A
Q. What controls are essential when evaluating the compound’s reactivity in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
